molecular formula C17H21N3OS B5817956 2-(azepan-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(azepan-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B5817956
M. Wt: 315.4 g/mol
InChI Key: WLTHJQWYGOIHDC-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an azepane ring, a thiazole ring, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors.

    Final Coupling: The final step involves coupling the azepane ring with the thiazole ring through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution can be carried out using sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the azepane ring.

    Substitution: Substituted derivatives at the phenyl or thiazole ring.

Scientific Research Applications

2-(azepan-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-azepan-1-yl-1-ethyl-6-fluoro-3-(4-phenyl-1,3-thiazol-2-yl)quinoline-4(1H)-one: A modified derivative with antibacterial activity.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

2-(azepan-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to its combination of an azepane ring, a thiazole ring, and a phenyl group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(azepan-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c21-16(12-20-10-6-1-2-7-11-20)19-17-18-15(13-22-17)14-8-4-3-5-9-14/h3-5,8-9,13H,1-2,6-7,10-12H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTHJQWYGOIHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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